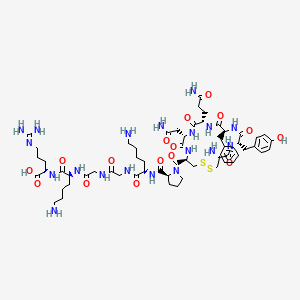
Vasopressin, gly-lys-arg-8-lys-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin, gly-lys-arg-8-lys-, involves the formation of a peptide bond between amino acids. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled step-by-step using solid-phase peptide synthesis (SPPS). The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of vasopressin, gly-lys-arg-8-lys-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is subjected to rigorous quality control to ensure purity and efficacy .
化学反応の分析
Types of Reactions
Vasopressin, gly-lys-arg-8-lys-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues is particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of vasopressin, gly-lys-arg-8-lys-. These products can have different biological activities and are often studied to understand the peptide’s function .
科学的研究の応用
Vasopressin, gly-lys-arg-8-lys-, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in water homeostasis, blood pressure regulation, and social behavior.
Medicine: Used in the treatment of diabetes insipidus and as a vasopressor in septic shock.
Industry: Employed in the development of peptide-based drugs and diagnostic assays.
作用機序
Vasopressin, gly-lys-arg-8-lys-, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells. The primary receptors include V1, V2, and V3 receptors. Binding to these receptors activates intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, water reabsorption in the kidneys, and release of adrenocorticotropic hormone (ACTH) .
類似化合物との比較
Similar Compounds
Lypressin (lysine vasopressin): Differs by having lysine instead of arginine at position 8.
Desmopressin: A synthetic analogue with enhanced antidiuretic effects and resistance to proteolysis.
Terlipressin: A long-acting analogue used in the treatment of variceal bleeding.
Uniqueness
Vasopressin, gly-lys-arg-8-lys-, is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its ability to bind to multiple receptor subtypes and elicit diverse physiological responses makes it a versatile and valuable compound in scientific research and medical applications .
特性
CAS番号 |
100442-96-4 |
|---|---|
分子式 |
C60H91N19O16S2 |
分子量 |
1398.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H91N19O16S2/c61-22-6-4-12-37(51(86)70-29-48(83)69-30-49(84)71-38(13-5-7-23-62)52(87)74-40(59(94)95)14-8-24-68-60(66)67)73-57(92)45-15-9-25-79(45)58(93)44-32-97-96-31-36(63)50(85)75-41(27-34-16-18-35(80)19-17-34)55(90)76-42(26-33-10-2-1-3-11-33)54(89)72-39(20-21-46(64)81)53(88)77-43(28-47(65)82)56(91)78-44/h1-3,10-11,16-19,36-45,80H,4-9,12-15,20-32,61-63H2,(H2,64,81)(H2,65,82)(H,69,83)(H,70,86)(H,71,84)(H,72,89)(H,73,92)(H,74,87)(H,75,85)(H,76,90)(H,77,88)(H,78,91)(H,94,95)(H4,66,67,68)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChIキー |
ZGMYVOZLIAAIGZ-BQBSFLCNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


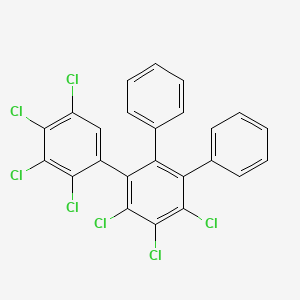
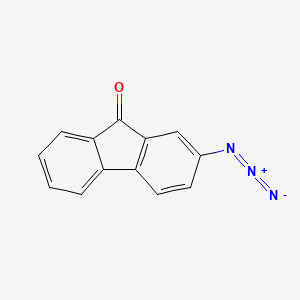
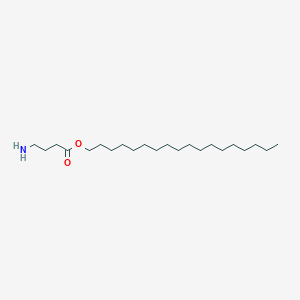
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
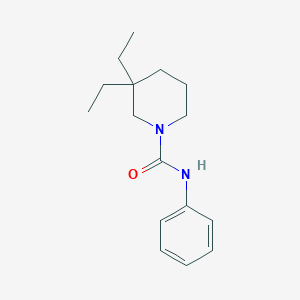
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)
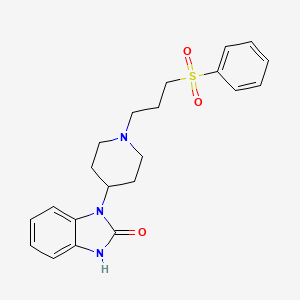
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
